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Compound of Interest

Compound Name: (E)-UK122 (TFA)

CAS No.: 1186653-73-5

Cat. No.: B1682690 Get Quote

Executive Summary
(E)-UK122 (TFA) is a synthetic, small-molecule inhibitor targeting the urokinase-type

plasminogen activator (uPA).[1][2][3][4][5] Identified through high-throughput screening and

structure-based optimization, it represents a critical tool in oncology research, specifically for

dissecting the pathways of tumor metastasis and invasion. Unlike broad-spectrum serine

protease inhibitors, (E)-UK122 exhibits high selectivity for uPA (

) over structurally related enzymes such as tPA, plasmin, and thrombin.[5] This guide details its
discovery, physicochemical properties, mechanism of action, and validated experimental
protocols.

Discovery and Medicinal Chemistry
The Target: uPA in Metastasis
The urokinase-type plasminogen activator (uPA) is a serine protease that converts

plasminogen to plasmin.[6] This system degrades the extracellular matrix (ECM), facilitating

cancer cell migration and invasion.[6] High uPA expression correlates with poor prognosis in

pancreatic, breast, and colorectal cancers.
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The discovery of (E)-UK122 stemmed from the need to overcome the limitations of earlier uPA

inhibitors (e.g., amiloride derivatives), which lacked potency or selectivity.

Screening Approach: A high-throughput screen (HTS) of a diverse chemical library identified

the 4-oxazolidinone scaffold as a promising pharmacophore.[5]

Structure-Activity Relationship (SAR): Medicinal chemistry optimization focused on the

benzimidamide moiety. The introduction of the (E)-isomer configuration at the exocyclic

double bond was critical for maximizing binding affinity within the uPA active site.

The "TFA" Designation: The compound is frequently supplied as a Trifluoroacetate (TFA)

salt. The benzimidamide group is basic; converting it to a TFA salt enhances water solubility

and stability, making it suitable for biological assays.

Chemical Identity
IUPAC Name: 4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzimidamide

trifluoroacetate[1][4]

Molecular Formula:

[4]

Key Structural Feature: The phenylamidine moiety mimics the arginine residue of the natural

substrate (plasminogen), allowing deep penetration into the S1 specificity pocket of uPA.

Mechanism of Action
Binding Kinetics and Selectivity
(E)-UK122 acts as a competitive, reversible inhibitor. Its high selectivity is driven by specific

electrostatic interactions that are unique to the uPA active site cleft.
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Enzyme
(

)

Selectivity Ratio (vs. uPA)

uPA (Target) 0.2 1x

tPA > 100 > 500x

Plasmin > 100 > 500x

Thrombin > 100 > 500x

Trypsin > 100 > 500x

Molecular Docking Insights
Structural analysis reveals the precise atomic interactions stabilizing the inhibitor-enzyme

complex:

Salt Bridge: The positively charged amidine group of UK122 forms a critical salt bridge with

Asp189 at the bottom of the uPA S1 pocket.

Hydrogen Bonding: The oxazolidinone core forms hydrogen bond networks with Gly193,

Asp194, and Ser195 (the catalytic triad serine).

Stereochemistry: The (E)-configuration orients the phenyl ring to engage in hydrophobic

stacking interactions within the active site, which are sterically unfavorable for the (Z)-isomer.

Pathway Visualization
The following diagram illustrates the uPA pathway and the specific intervention point of (E)-

UK122.
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Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9][10] (E)-UK122 binds the uPA active site,

preventing Plasminogen activation and subsequent metastasis.[6]

Validated Experimental Protocols
Solubility and Formulation (Critical)
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(E)-UK122 is hydrophobic in its neutral form. The TFA salt improves solubility, but correct

solvent sequencing is required to prevent precipitation in aqueous media.

Stock Solution Preparation (10 mM):

Weigh 2.91 mg of (E)-UK122 (MW: ~291.3 g/mol free base equivalent; check specific batch

MW on vial).

Dissolve in 1.0 mL of 100% DMSO.

Note: Sonicate for 5–10 minutes if visible particles remain. Store aliquots at -20°C (stable for

1 month) or -80°C (stable for 6 months).

Working Solution for In Vivo/Cellular Assays: Do not add DMSO stock directly to pure saline.

Use the following "step-down" dilution method to maintain solubility:

Step 1: Take 10% volume of DMSO Stock.[9]

Step 2: Add 40% volume of PEG300 and mix thoroughly.

Step 3: Add 5% volume of Tween-80.

Step 4: Add 45% volume of Saline (warm to 37°C).

Result: A clear solution stable for immediate administration.

In Vitro Cell Migration Assay (Transwell)
This protocol validates the functional efficacy of (E)-UK122 using CFPAC-1 (pancreatic cancer)

cells, which naturally overexpress uPA.

Materials:

24-well Transwell plates (8.0 µm pore size).

Matrigel (for invasion) or uncoated (for migration).

CFPAC-1 cells.[3][4][5][7][8][9][10]
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(E)-UK122 (10 µM – 100 µM).

Workflow:

Starvation: Serum-starve CFPAC-1 cells for 24 hours prior to the assay.

Seeding: Resuspend

cells in 200 µL serum-free medium containing (E)-UK122 (or DMSO vehicle).

Plating: Add cell suspension to the upper chamber.

Chemoattractant: Add 600 µL complete medium (10% FBS) to the lower chamber.

Incubation: Incubate for 24 hours at 37°C, 5%

.

Analysis:

Scrape non-migrated cells from the top surface.

Fix migrated cells (bottom surface) with 4% paraformaldehyde.

Stain with Crystal Violet (0.1%).

Quantify by counting 5 random fields per well.

Expected Results:

10 µM Treatment: ~20-30% reduction in migration.

100 µM Treatment: >60-80% reduction in migration.[4]

Control: No significant effect on cell proliferation (viability) should be observed at 48h,

confirming the effect is anti-metastatic, not cytotoxic.

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.merckmillipore.com/INTL/en/product/uPA-Inhibitor-II-UK122-Calbiochem,EMD_BIO-672152
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMSO Stock
(10 mM)

Step-wise Dilution
(PEG300 -> Tween80 -> Saline)

Solubilization Cell Treatment
(CFPAC-1 Cells)

10-100 µM Transwell Migration
(24 Hours)

Incubation Quantification
(Crystal Violet/Microscopy)

Data Collection

Click to download full resolution via product page

Figure 2: Validated workflow for assessing anti-metastatic activity of (E)-UK122.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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